3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Description
Properties
CAS No. |
446829-31-8 |
|---|---|
Molecular Formula |
C14H10N2O3S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3S/c1-8-2-4-9(5-3-8)11-7-20-14-15-6-10(13(18)19)12(17)16(11)14/h2-7H,1H3,(H,18,19) |
InChI Key |
QUEQRCLWPNZKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves multi-component reactions. One common method is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in the presence of a catalyst. The reaction is often carried out under ultrasonic activation at room temperature, leading to the formation of the desired thiazolopyrimidine derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted multi-component reactions. This method offers several advantages, including shorter reaction times, higher yields, and the use of environmentally friendly solvents. For example, the reaction can be carried out using aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to a decrease in the production of melanin, making it useful in cosmetic applications . Additionally, the compound’s anti-inflammatory effects are attributed to its ability to inhibit the expression of inflammatory mediators like prostaglandins and cytokines .
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Observations :
Variations at Position 5 and 6
Key Observations :
Key Observations :
- The carboxylic acid group in the target compound may enhance binding to bacterial kinases (e.g., YycG′) compared to esters .
- 7-Methylthio and carbonitrile substituents () improve antifungal activity, suggesting substituent-driven selectivity .
Structural and Computational Insights
- Hydrogen Bonding : The 6-carboxylic acid group forms strong intermolecular hydrogen bonds, critical for crystal engineering and supramolecular assembly .
Biological Activity
3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS No. 446829-31-8) is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.
The molecular formula of this compound is , with a molecular weight of 286.31 g/mol. Its structure features a thiazole ring fused with a pyrimidine ring, substituted with a 4-methylphenyl group and a carboxylic acid group.
| Property | Value |
|---|---|
| CAS No. | 446829-31-8 |
| Molecular Formula | C14H10N2O3S |
| Molecular Weight | 286.31 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |
| InChI Key | QUEQRCLWPNZKPE-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds within the thiazolopyrimidine family exhibit significant antimicrobial activity. Specifically, the compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that it possesses broad-spectrum antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
The biological activity of 3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is primarily attributed to its ability to inhibit key enzymes involved in bacterial metabolism. For instance, it has been shown to inhibit tyrosinase activity by binding to its active site, which can lead to reduced melanin production—a feature that may have cosmetic applications as well as therapeutic implications in conditions like hyperpigmentation.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory activity. It has been studied for its potential use in treating inflammatory diseases by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Antibacterial Evaluation :
- A study compared the antibacterial efficacy of various thiazolopyrimidine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with specific substituents exhibited enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin and rifampicin .
- Anti-tubercular Activity :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
